molecular formula C20H25N5O2 B2489913 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941965-35-1

1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2489913
CAS RN: 941965-35-1
M. Wt: 367.453
InChI Key: AOQOQJJCYDIIDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives, including compounds similar to 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, involves complex synthetic routes often aiming at enhancing specific chemical properties such as solubility and reactivity. A study by Gobouri (2020) on new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives highlights the use of spectroscopic methods for structure elucidation, which is crucial for understanding the synthesis outcomes of such complex molecules (Gobouri, 2020).

Molecular Structure Analysis

The molecular geometry and structural analysis of purine derivatives are essential for understanding their chemical behavior. The work by Karczmarzyk et al. (1995) on 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-dimethyl-1H-purine-2,6-dione provides insight into the typical geometry of fused rings in the purine system and the influence of substituents on the overall molecular conformation (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

The chemical reactivity and properties of purine derivatives are influenced by their unique structural features. Studies on the generation and reactions of similar compounds, such as the work by Kanao and Oda (1984) on 5,6-dimethylene-2-cyclohexene-1,4-diones, demonstrate the potential for these molecules to undergo various chemical transformations, including ring openings and the formation of polycyclic compounds (Kanao & Oda, 1984).

Physical Properties Analysis

The physical properties of purine derivatives, including solubility and melting points, are critical for their practical applications. While specific studies on 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione may not be available, general insights can be drawn from related research on the synthesis and characterization of purine compounds, which highlight the importance of molecular structure in determining physical properties.

Chemical Properties Analysis

The chemical properties of 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, such as reactivity towards various reagents and stability under different conditions, can be inferred from the broader literature on purine chemistry. For example, the study by Khaliullin and Shabalina (2020) on the use of thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones offers valuable insights into the strategies for modifying chemical properties through protective group chemistry (Khaliullin & Shabalina, 2020).

Scientific Research Applications

Chemical Structure and Properties

The study of the molecular structure of purine derivatives, including compounds similar to the specified chemical, reveals insights into their geometric configurations, bonding, and interactions. For example, Karczmarzyk et al. (1995) detailed the typical geometry of a related purine system, highlighting the planarity of fused rings and the specific conformations of substituent groups, which are crucial for understanding the reactivity and interaction of these molecules (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Synthesis and Modification

The synthesis and modification of purine derivatives are key areas of research, with studies focusing on developing new methods to create various substituted purines. For instance, research by Cetina et al. (2004) presented novel purine and pyrimidine derivatives obtained through alkylation, showcasing the versatility of these compounds in chemical synthesis (Cetina, Džolić, Mrvoš-sermek, Hergold-Brundić, Nagl, & Mintas, 2004).

Pharmacological Applications

Purine derivatives, including the specific compound mentioned, are of significant interest in pharmacology due to their potential therapeutic effects. Chłoń-Rzepa et al. (2013) and Zygmunt et al. (2015) explored the antidepressant and analgesic activities of purine-2,6-dione derivatives, highlighting the potential of these compounds in developing new treatments for depression and pain management (Chłoń-Rzepa et al., 2013); (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

properties

IUPAC Name

1-benzyl-8-(cyclohexylamino)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-23-16-17(22-19(23)21-15-11-7-4-8-12-15)24(2)20(27)25(18(16)26)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,4,7-8,11-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQOQJJCYDIIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

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